Rosabulin

Catalog No.
S548484
CAS No.
501948-05-6
M.F
C22H16N4O2S
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosabulin

CAS Number

501948-05-6

Product Name

Rosabulin

IUPAC Name

2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C22H16N4O2S/c1-14-10-20(29-25-14)24-22(28)21(27)18-12-17(26-9-3-2-4-19(18)26)11-15-5-7-16(13-23)8-6-15/h2-10,12H,11H2,1H3,(H,24,28)

InChI Key

IZZYUABKZYIINT-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N

Solubility

Soluble in DMSO

Synonyms

STA5312;

Canonical SMILES

CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N

Description

The exact mass of the compound Rosabulin is 400.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nucleic Acid Detection:

Rosabulin, also known as pentamethyl-p-rosaniline chloride, is a cationic dye. This means it carries a positive charge. Nucleic acids, like DNA and RNA, are negatively charged. Because of this opposite polarity, Rosabulin can bind to nucleic acids. Researchers have exploited this binding property to develop a method for detecting and quantifying nucleic acids using ultraviolet-visible (UV-Vis) spectrophotometry [].

In this method, a sample containing nucleic acids is mixed with Rosabulin. When Rosabulin binds to the nucleic acids, it causes a decrease in the dye's absorption at its peak wavelength (around 584.5 nm). By measuring this decrease in absorption, researchers can indirectly measure the amount of nucleic acid present in the sample. This technique offers several advantages, including being relatively simple, fast, and cost-effective [].

Rosabulin, also known as STA-5312, is a small molecule compound characterized by the chemical formula C22H16N4O2S. It is primarily recognized for its role as a vascular disrupting agent and has shown potential in antitumor applications due to its ability to inhibit microtubule dynamics, which are crucial for cell division and proliferation. The compound possesses a unique structure that integrates an indole framework, contributing to its biological activity against various cancer types .

Rosabulin acts by binding to tubulin, the protein building block of microtubules, thereby disrupting their polymerization. This inhibition leads to the destabilization of microtubules, preventing normal mitotic spindle formation during cell division. The specific binding site for Rosabulin on tubulin is similar to that of colchicine, another well-known microtubule inhibitor . The interactions involve hydrophobic contacts and hydrogen bonding with key amino acids in the tubulin structure .

Rosabulin exhibits significant antitumor activity by targeting the microtubule network within cells. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models, including xenograft models of head and neck cancer . The compound's efficacy is attributed to its ability to disrupt angiogenesis—the formation of new blood vessels from existing ones—which is essential for tumor growth and metastasis .

The synthesis of Rosabulin involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions produce critical intermediates through methods such as aldol condensation or cyclization.
  • Functionalization: Further reactions introduce functional groups that enhance the compound's biological activity.
  • Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield .

Specific synthetic routes may vary but generally follow established protocols in organic chemistry for indole derivatives.

Rosabulin's primary application lies in oncology as a potential treatment for various cancers, particularly those resistant to traditional therapies. Its ability to disrupt tumor vasculature makes it a candidate for combination therapies with other anticancer agents. Additionally, research continues into its use in other therapeutic areas where microtubule dynamics play a critical role .

Studies have demonstrated that Rosabulin interacts with tubulin at specific sites, similar to other known inhibitors like colchicine and vinblastine. These interactions have been characterized through molecular docking studies and X-ray crystallography, revealing how Rosabulin occupies the colchicine binding site on tubulin, leading to effective inhibition of microtubule assembly . Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Rosabulin shares structural and functional similarities with several other compounds known for their microtubule-inhibiting properties. Here are some notable comparisons:

CompoundStructure TypeMechanism of ActionUnique Features
ColchicineAlkaloidBinds to tubulin, inhibiting polymerizationWell-studied; used in gout treatment
VinblastineVinca alkaloidInhibits mitosis by preventing microtubule formationEffective against various cancers
PaclitaxelTaxaneStabilizes microtubules, preventing disassemblyUsed widely in breast and ovarian cancer
DocetaxelTaxaneSimilar mechanism to paclitaxelMore potent than paclitaxel

Rosabulin's uniqueness lies in its specific binding affinity and potential vascular disrupting capabilities that differentiate it from traditional chemotherapeutic agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

400.09939694 g/mol

Monoisotopic Mass

400.09939694 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6Z674O12T6

Pharmacology

Rosabulin is a small molecule vascular disrupting agent, with potential antimitotic and antineoplastic activities. Rosabulin binds to tubulin in a similar manner as colchicine and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest and blockage of cell division. By destroying proliferating vascular cells, blood flow to the tumor is reduced and eventually leads to a decrease in tumor cell proliferation.

Other CAS

501948-05-6

Wikipedia

Rosabulin

Dates

Modify: 2023-07-15
1: Chen G, Wang ZQ, Jia JM. Three minor novel triterpenoids from the leaves of Diospyros kaki. Chem Pharm Bull (Tokyo). 2009 May;57(5):532-5. PubMed PMID: 19420791.
2: Park JC, Kim SC, Choi MR, Song SH, Yoo EJ, Kim SH, Miyashiro H, Hattori M. Anti-HIV protease activity from rosa family plant extracts and rosamultin from Rosa rugosa. J Med Food. 2005 Spring;8(1):107-9. PubMed PMID: 15857219.
3: Cheol Park J, Chul Kim S, Moon Hur J, Choi SH, Yeon Lee K, Won Choi J. Anti-hepatotoxic effects of Rosa rugosa root and its compound, rosamultin, in rats intoxicated with bromobenzene. J Med Food. 2004 Winter;7(4):436-41. PubMed PMID: 15671686.
4: Jung HJ, Nam JH, Choi J, Lee KT, Park HJ. 19Alpha-hydroxyursane-type triterpenoids: antinociceptive anti-inflammatory principles of the roots of Rosa rugosa. Biol Pharm Bull. 2005 Jan;28(1):101-4. PubMed PMID: 15635171.
5: Cho EJ, Yokozawa T, Rhyu DY, Kim HY, Shibahara N, Park JC. The inhibitory effects of 12 medicinal plants and their component compounds on lipid peroxidation. Am J Chin Med. 2003;31(6):907-17. PubMed PMID: 14992543.
6: Lu X, Xu W, Shen J, Han G. [Chemical studies on Campylotropis hirtella (Franch. Schindl.)]. Zhongguo Zhong Yao Za Zhi. 1997 Nov;22(11):680-2, 704. Chinese. PubMed PMID: 11243186.
7: Rücker G, Mayer R, Shin-Kim JS. [Triterpene saponins from the Chinese drug "Daxueteng" (Caulis sargentodoxae)]. Planta Med. 1991 Oct;57(5):468-70. German. PubMed PMID: 1798803.
8: Wang XY. [Effects of constituents of the roots of Rosa multiflora on hyperlipemia]. Zhong Yao Tong Bao. 1986 Jun;11(6):55-6. Chinese. PubMed PMID: 2948697.

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